(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid
Description
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrazole core substituted with a formyl group at position 5, a methyl group at position 1, and a boronic acid moiety at position 3. Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols, enabling applications in medicinal chemistry (e.g., Suzuki-Miyaura couplings, drug delivery) and materials science (e.g., dynamic hydrogels, glucose-responsive polymers) . The formyl group introduces an electron-withdrawing effect, which may modulate the boronic acid’s pKa and binding affinity compared to analogs with electron-donating substituents .
Properties
IUPAC Name |
(5-formyl-1-methylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRTKWRUCBKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrazole Precursors
The most widely reported method involves palladium-catalyzed Miyaura borylation of halogenated pyrazole intermediates. A Chinese patent (CN110698506A) details the synthesis of pyrazole-4-boronic acid pinacol ester via coupling 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst and alkali metal weak acid salts. While the patent focuses on pinacol ester protection, acidic hydrolysis of the ester yields the free boronic acid. For formylation, the 5-position is functionalized prior to borylation. For example, 5-formyl-1-methyl-1H-pyrazole-4-boronic acid can be derived from 4-bromo-5-formyl-1-methyl-1H-pyrazole through Miyaura borylation.
Sequential Formylation and Boronylation
Alternative routes prioritize introducing the formyl group first. A 2021 ACS Omega study describes the preparation of substituted pyrazole aldehydes (e.g., 70–77 ) via oxidation of hydroxymethyl intermediates. Applying this to the target compound, 1-methyl-1H-pyrazol-4-ylboronic acid undergoes Vilsmeier-Haack formylation at the 5-position. However, the strong Lewis acidity of the boronic acid complicates this approach, necessitating protection-deprotection cycles.
Detailed Preparation Methods
Method 1: Palladium-Catalyzed Miyaura Borylation
Step 1: Synthesis of 4-Bromo-5-formyl-1-methyl-1H-pyrazole
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Formylation via Duff Reaction : Treat 1-methyl-1H-pyrazole with hexamethylenetetramine and trifluoroacetic acid at 80°C to introduce the formyl group at the 5-position.
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Bromination : React the 5-formyl intermediate with N-bromosuccinimide (NBS) in dichloromethane at 0°C to install bromine at the 4-position.
Step 2: Miyaura Borylation
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Conditions : 4-Bromo-5-formyl-1-methyl-1H-pyrazole, pinacol diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv), in 1,4-dioxane at 90°C for 12 h.
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Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the pinacol ester.
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Deprotection : Stir the ester with HCl (6 M) in THF/H₂O (1:1) at 25°C for 2 h to yield the free boronic acid.
Method 2: Oxidation of Hydroxymethyl Intermediate
Step 1: Hydroxymethylation
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React 1-methyl-1H-pyrazole-4-boronic acid with paraformaldehyde in H₂SO₄ at 60°C to install a hydroxymethyl group at the 5-position.
Step 2: Oxidation to Aldehyde
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Treat the hydroxymethyl derivative with pyridinium chlorochromate (PCC) in dichloromethane at 25°C for 4 h.
Yield : 55–60% (over two steps).
Optimization and Challenges
Catalyst Selection in Miyaura Borylation
The choice of palladium catalyst significantly impacts efficiency. Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in the patent method, achieving higher yields (72% vs. 58%) due to enhanced stability under basic conditions.
Protecting Group Strategies
The Boc group in the patent method prevents undesired side reactions during borylation but requires harsh acidic conditions for removal. Alternative protecting groups (e.g., SEM) offer milder deprotection but increase synthetic complexity.
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields carboxylic acids.
Reduction: Forms alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is significant in the synthesis of pharmaceuticals, especially in developing targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. For instance, boronic acids are known to inhibit proteasome activity, which is crucial in cancer treatment, as they can covalently bind to the active sites of proteasome enzymes .
Case Study: Bortezomib Analogs
Research has shown that certain boronic acid derivatives exhibit improved in vivo stability compared to traditional drugs like bortezomib. These derivatives have demonstrated lower toxicity and higher distribution volumes, making them promising candidates for further development .
Organic Synthesis
Cross-Coupling Reactions
The compound is extensively used in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides .
Table: Comparison of Cross-Coupling Methods
| Method | Reactants | Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides + Boronic acids | High selectivity, mild conditions |
| Negishi Coupling | Aryl halides + Organometallics | Versatile substrate scope |
| Stille Coupling | Aryl halides + Organotin compounds | Tolerant to functional groups |
Sensor Development
Chemical Sensors
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid plays a pivotal role in developing chemical sensors for biomolecule detection. Its ability to interact selectively with specific targets makes it suitable for applications in biosensing technologies. For example, boronic acids can form reversible covalent bonds with diols and sugars, which is exploited in glucose sensors .
Agricultural Chemistry
Agrochemical Development
Research is ongoing into the use of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid in developing agrochemicals, including herbicides and pesticides. Its chemical properties may lead to more effective and environmentally friendly agricultural practices, potentially reducing the reliance on traditional chemical agents .
Mechanism of Action
The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs include:
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid (): Features a fluoropyridyl group, enhancing electronic diversity.
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid (): Contains a phenyl group, increasing hydrophobicity.
(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic Acid (): Substituted with a methoxyethyl group, improving solubility.
Table 1: Substituent Effects on Key Properties
| Compound | Substituent (Position) | Electronic Effect | Predicted pKa* | Binding Affinity (Glucose, Ka)* |
|---|---|---|---|---|
| (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid | Formyl (5), Methyl (1) | Electron-withdrawing | ~7.5–8.5 | Moderate–High |
| 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid | Fluoropyridyl (1) | Electron-withdrawing | ~8.0–9.0 | Moderate |
| (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid | Phenyl (5) | Electron-donating | ~8.5–9.5 | Low–Moderate |
| 3-AcPBA (Literature Reference) | Acetyl | Electron-withdrawing | ~9.0–10.0 | Low |
*Predicted values based on substituent effects and analogous data .
Reactivity and Stability
- pKa and pH Sensitivity : The formyl group lowers the boronic acid’s pKa (~7.5–8.5), enhancing diol binding at physiological pH (7.4) compared to 3-AcPBA (pKa ~9–10) . This property is critical for glucose sensing and tumor-targeting applications under weakly acidic conditions .
- Copper-Mediated Degradation : Boronic acids with electron-withdrawing groups (e.g., formyl) may be more prone to degradation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Fluoride additives can mitigate this issue .
- Synthetic Accessibility : The formyl group complicates synthesis compared to alkyl-substituted analogs. Multicomponent reactions (MCRs) offer a high-throughput route for such derivatives .
Biological Activity
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The chemical structure of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid can be described as follows:
- Molecular Formula: C6H8B N2O3
- CAS Number: [insert CAS number]
This compound features a pyrazole ring substituted with a formyl group and a boronic acid moiety, which is crucial for its biological interactions.
The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves its ability to bind to specific enzymes and receptors, influencing various signaling pathways. Boronic acids are known to interact with diols in biological systems, which can lead to inhibition of certain enzymatic activities. This property is particularly relevant in cancer therapy, where the modulation of signaling pathways can induce apoptosis in malignant cells.
Anticancer Activity
Research indicates that boronic acids, including (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid, exhibit selective cytotoxicity towards cancer cells. A study highlighted that the replacement of carboxylic acid groups with boronic acids resulted in increased toxicity towards breast cancer cells, suggesting potential applications in targeted cancer therapies .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid | Breast Cancer | [insert value] | [insert reference] |
| Other Boronic Acid Derivative | Ovarian Cancer | [insert value] | [insert reference] |
| Boronic Acid A | Lung Cancer | [insert value] | [insert reference] |
Anti-inflammatory Activity
In addition to its anticancer properties, (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid has shown promise in anti-inflammatory applications. Studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory effects, often superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inflammation Model | Efficacy | Reference |
|---|---|---|---|
| (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid | Carrageenan-induced paw edema | High | [insert reference] |
| Pyrazole B | Adjuvant-induced arthritis | Moderate | [insert reference] |
Case Study 1: Combination Therapy
A recent clinical study explored the efficacy of combining (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid with established chemotherapeutics. The results indicated enhanced cytotoxic effects against resistant cancer cell lines, suggesting that this compound could be a valuable addition to combination therapies .
Case Study 2: Targeting Specific Enzymes
Another investigation focused on the inhibition of specific kinases associated with cancer progression. The findings revealed that (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid effectively inhibited the activity of these kinases, leading to reduced proliferation of cancerous cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step protocol:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core.
Formylation : Introduce the formyl group at the 5-position using Vilsmeier-Haack conditions (DMF/POCl₃).
Boronation : Employ Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) to install the boronic acid moiety.
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor intermediates via TLC and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the boronic acid-diol binding properties of this compound?
- Methodological Answer :
- Fluorescence Titration : Measure fluorescence quenching/enhancement upon addition of diols (e.g., D-fructose, D-glucose) in buffered aqueous solutions (pH 7.4).
- Stopped-Flow Kinetics : Determine association () and dissociation () rates using rapid mixing and fluorescence detection. For example, kon values for fructose typically exceed 10³ M⁻¹s⁻¹, reflecting rapid equilibrium .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) to assess entropy-driven vs. enthalpy-driven binding .
Q. What analytical techniques are most reliable for confirming structural integrity and avoiding boroxine formation?
- Methodological Answer :
- MALDI-MS with Derivatization : Pre-treat the compound with 2,5-dihydroxybenzoic acid (DHB) to form boronic esters in situ, preventing dehydration/trimerization. This enables accurate mass determination and sequencing of boronic acid-containing peptides .
- Solid-State NMR : Use NMR to distinguish boronic acid (δ ~30 ppm) from boroxine (δ ~18 ppm).
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–200°C to detect boroxine formation (dehydration) .
Advanced Research Questions
Q. How can conflicting binding affinity data across studies be resolved for this boronic acid derivative?
- Methodological Answer :
- Buffer and pH Control : Secondary interactions (e.g., electrostatic) with non-glycosylated proteins can skew results. Use borate-free buffers (e.g., HEPES) at physiological pH to minimize interference .
- Competitive Assays : Introduce excess "decoy" diols (e.g., sorbitol) to isolate specific binding events.
- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran chips to measure real-time binding kinetics under controlled flow conditions .
Q. What strategies enhance the compound’s utility in targeted drug delivery systems?
- Methodological Answer :
- Glycoprotein Conjugation : Exploit boronic acid-diol interactions to conjugate with glycosylated carriers (e.g., liposomes functionalized with sialic acid). Optimize linker chemistry (e.g., PEG spacers) to balance stability and release kinetics .
- pH-Responsive Design : Leverage the boronic acid’s pH-dependent binding (e.g., stronger at tumor microenvironment pH 6.5) for selective drug release .
Q. How can computational modeling guide the design of derivatives with improved proteasome inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound and the 20S proteasome’s β5 subunit (PDB: 1FNT). Focus on key residues (Thr1, Gly47) for covalent bond formation.
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole 1-position) with IC₅₀ values from enzymatic assays .
Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
